![molecular formula C22H16F6N4O2 B13419227 1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is a fluorinated aromatic diamine compound. It is characterized by the presence of trifluoromethyl groups and amino groups attached to a benzene ring, making it a valuable building block in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of 4-amino-2-(trifluoromethyl)aniline with terephthaloyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, large-scale purification techniques, such as distillation and crystallization, are employed to achieve the required purity levels for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyimides, which are employed in the production of high-performance materials for aerospace, electronics, and automotive industries.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques due to its fluorinated structure.
Industry: Utilized in the production of coatings, adhesives, and films with exceptional thermal and chemical resistance
Mecanismo De Acción
The mechanism of action of 1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the amino groups can form hydrogen bonds with biological molecules, facilitating its binding to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene: Another fluorinated diamine used in the synthesis of polyimides with similar properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with applications in catalysis and organic synthesis
Uniqueness
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is unique due to its specific combination of trifluoromethyl and amino groups, which impart distinct properties such as high thermal stability, chemical resistance, and the ability to form stable complexes with various molecules. These characteristics make it a valuable compound in the development of advanced materials and applications in diverse fields .
Propiedades
Fórmula molecular |
C22H16F6N4O2 |
|---|---|
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H16F6N4O2/c23-21(24,25)15-9-13(29)5-7-17(15)31-19(33)11-1-2-12(4-3-11)20(34)32-18-8-6-14(30)10-16(18)22(26,27)28/h1-10H,29-30H2,(H,31,33)(H,32,34) |
Clave InChI |
KVZQSTPCNOSRKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


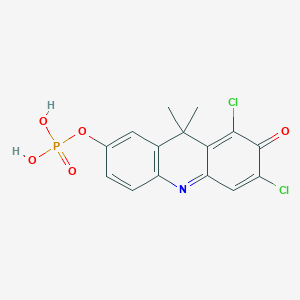
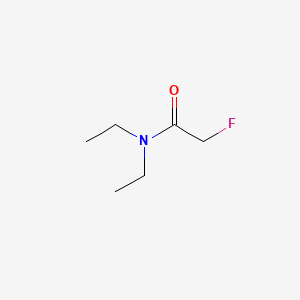
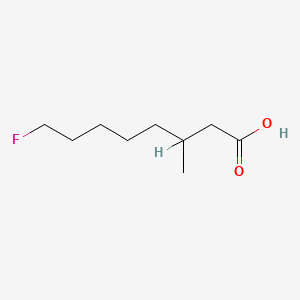

![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
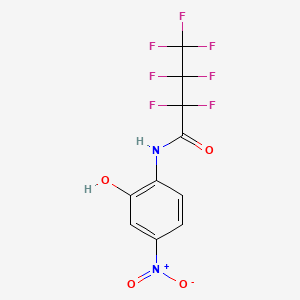
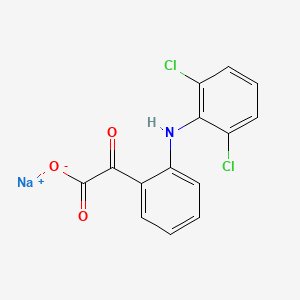

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
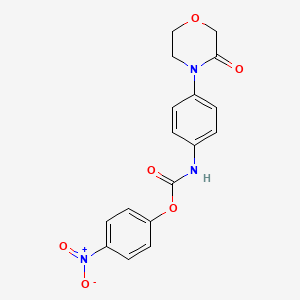
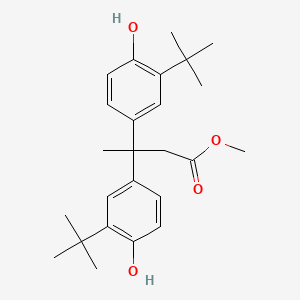
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)


